Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate
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Description
Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate is a useful research compound. Its molecular formula is C12H20N2O3 and its molecular weight is 240.303. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Research has shown that quinoxalines, including compounds related to Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate, can act as effective corrosion inhibitors for metals. A study performed quantum chemical calculations on quinoxalines compounds to determine their inhibition efficiency for copper in nitric acid media, indicating a relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).
Crystal Structure Analysis
The crystal structure of a compound closely related to this compound was determined, revealing short intramolecular contact and intermolecular hydrogen bonds contributing to molecular packing (Ferfra et al., 2000).
Antiviral Properties
Some novel quinoxaline derivatives have been evaluated for their antiviral activity against viruses like HCV, HBV, HSV-1, and HCMV, showing potent activity and low cytotoxicity, suggesting their potential as antiviral agents (Elzahabi, 2017).
Biochemical Inhibition
Quinoxaline derivatives have also been studied for their inhibitory activity against c-Jun N-terminal kinases (JNK1), a crucial protein in several biochemical pathways. Insights into their structure and interactions with JNK1 have been gained through molecular docking and dynamics studies (Abad et al., 2020).
Tautomerism and Chemical Properties
Research into the tautomerism of quinoxaline derivatives, including those related to this compound, has provided insights into their chemical properties and behavior in solution, contributing to a better understanding of their potential applications in various fields (Chapman, 1966).
Properties
IUPAC Name |
ethyl 2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-2-17-11(15)7-10-12(16)14-9-6-4-3-5-8(9)13-10/h8-10,13H,2-7H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOQFUFLSAJYLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NC2CCCCC2N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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